3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione
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Overview
Description
3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione is an organic compound with the molecular formula C13H16N2O2 It is a derivative of pentane-2,4-dione, where the hydrazono group is substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione typically involves the reaction of 3,4-dimethylphenylhydrazine with pentane-2,4-dione. The reaction is carried out in an alkaline medium, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the hydrazono compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Phenylhydrazono)-2,4-pentanedione: Similar structure but with a phenyl group instead of a 3,4-dimethylphenyl group.
3-(2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)hydrazono)pentane-2,4-dione: Contains a pyrazolyl group instead of a dimethylphenyl group
Uniqueness
3-(2-(3,4-Dimethylphenyl)hydrazono)pentane-2,4-dione is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(Z)-3-[(3,4-dimethylphenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-8-5-6-12(7-9(8)2)14-15-13(10(3)16)11(4)17/h5-7,16H,1-4H3/b13-10-,15-14? |
InChI Key |
PXELLTCWIOEPSC-PDFXNIHZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=N/C(=C(/C)\O)/C(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC(=C(C)O)C(=O)C)C |
Origin of Product |
United States |
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